![molecular formula C14H13F4IN2O B2610325 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole CAS No. 1836233-15-8](/img/structure/B2610325.png)
1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
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Description
1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole, also known as IBX, is a versatile and powerful oxidizing agent that has gained significant attention in recent years due to its unique properties and wide range of applications. IBX is a white solid that is soluble in most organic solvents and is commonly used as an oxidant in organic synthesis reactions.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthesis of Polyfluoroalkyl and Chlorofluoroalkyl Derivatives
Rudyuk et al. (2004) demonstrated the synthesis of N-polyfluoroethyl and N-2-chlorodifluorovinyl derivatives of azoles, including imidazole derivatives. These compounds were prepared through reactions of tetrafluoroethylene and chlorotrifluoroethylene with N-potassium salts of imidazole and related compounds, highlighting the versatility of imidazole derivatives in synthesizing fluorinated organic compounds (Rudyuk, Fedyuk, & Yagupolskii, 2004).
Anticancer and Antioxidant Agents
Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5‐triazines from N‐acyl imidates and heterocyclic amines, showing moderate anti-proliferation potential against cancer cell lines and high antioxidant activity. This study illustrates the potential of imidazole derivatives in the development of new anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Luminescence Sensing
Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks capable of luminescence sensing of benzaldehyde derivatives. This highlights the application of imidazole derivatives in the development of advanced materials for chemical sensing (Shi, Zhong, Guo, & Li, 2015).
Liquid Clathrate Formation
Holbrey et al. (2003) discovered that ionic liquids containing the imidazole moiety can form liquid clathrates with aromatic hydrocarbons, suggesting the use of imidazole derivatives in the design of new materials for gas storage and separation processes (Holbrey, Reichert, Nieuwenhuyzen, Sheppard, Hardacre, & Rogers, 2003).
Biological and Medicinal Chemistry Applications
Antiproliferative Activity
Groessl et al. (2007) studied the structure-activity relationships for NAMI-A-type complexes, including imidazole and indazole derivatives, assessing their aquation, redox properties, protein binding, and antiproliferative activity. This research contributes to the understanding of ruthenium complexes, including imidazole derivatives, in anticancer chemotherapy (Groessl, Reisner, Hartinger, Eichinger, Semenova, Timerbaev, Jakupec, Arion, & Keppler, 2007).
properties
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4IN2O/c1-12(2)10-5-3-4-6-11(10)19(22-12)13(15,16)14(17,18)21-8-7-20-9-21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFKVUPPHUPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(N3C=CN=C3)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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